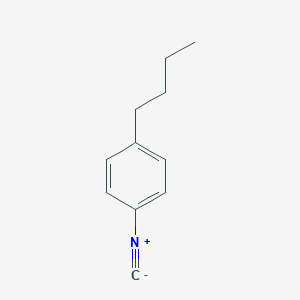

1-Butyl-4-isocyanobenzene

Description

Historical Context and Evolution of Isocyanide Research

The journey of isocyanide chemistry began in 1859 with the serendipitous discovery of allyl isocyanide by W. Lieke, who had been attempting to synthesize crotonic acid. rsc.org For nearly a century, the field saw limited progress, with only a handful of isocyanides identified. frontiersin.orgsioc-journal.cn This slow development can be largely attributed to the notoriously foul and overpowering odor of volatile isonitriles, which deterred many researchers. rsc.org Early synthetic methods, such as the reaction of alkyl halides with silver cyanide, were also inefficient. smolecule.com

A significant turning point arrived in the mid-20th century. In 1950, the first naturally occurring isocyanide, xanthocillin, was isolated from the mold Penicillium notatum, the same fungus that produces penicillin. rsc.orgacs.org This discovery of a bioactive isocyanide sparked renewed interest in this class of compounds. e3s-conferences.org A major breakthrough in synthetic methodology came in 1958 when Ivar Ugi and his colleagues developed a reliable method for synthesizing isocyanides by dehydrating N-monosubstituted formamides. sioc-journal.cnresearchgate.net This development made a wide variety of isocyanides readily accessible for the first time, paving the way for an explosion in isocyanide research. researchgate.net

The subsequent introduction of the Ugi four-component reaction (U-4CR) in 1959 further revolutionized the field. frontiersin.orgsioc-journal.cn This one-pot reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, allows for the rapid and efficient synthesis of complex molecules. frontiersin.orgresearchgate.net The versatility of the Ugi reaction and other isocyanide-based multicomponent reactions (IMCRs), like the Passerini reaction, has made them invaluable tools in combinatorial chemistry and drug discovery. researchgate.netmdpi.com

The discovery of isocyanide synthase enzymes in various organisms has also shed light on the biosynthesis of these compounds in nature. mdpi.com Today, isocyanide chemistry is a broad and dynamic field, with applications spanning organic synthesis, materials science, and medicinal chemistry. smolecule.com

Fundamental Reactivity Principles of the Isocyano Functional Group

The unique reactivity of the isocyano functional group (–N≡C) stems from its unusual electronic structure. It is best described by two resonance structures: one with a triple bond between the nitrogen and carbon atoms, and another with a double bond, which imparts a degree of carbene-like character to the carbon atom. rsc.orgworldscientific.com This dual nature makes the isocyanide carbon atom both nucleophilic, due to its lone pair of electrons, and electrophilic, due to the presence of low-lying π* orbitals. nih.gov This amphiphilic character is central to its diverse reactivity. nih.gov

A key reaction of isocyanides is α-addition , where both a nucleophile and an electrophile add to the same carbon atom of the isocyano group. worldscientific.comosti.gov This process is a cornerstone of many isocyanide-based multicomponent reactions. osti.gov For instance, in the Passerini reaction, a carboxylic acid and a carbonyl compound react with an isocyanide, where the isocyanide carbon attacks the carbonyl carbon, and the resulting intermediate is trapped by the carboxylate.

Isocyanides also readily participate in cycloaddition reactions . A common example is the [4+1] cycloaddition, where the isocyanide acts as a one-atom component reacting with a four-atom diene system. rsc.orgrsc.org These reactions are valuable for the synthesis of five-membered heterocyclic rings. rsc.org For instance, isocyanides can react with tetrazines in a [4+1] cycloaddition to yield either stable cycloadducts or carbonyl compounds, depending on the substituents. rsc.org Another example is the reaction with o-thioquinones to form 2-imino-1,3-oxathioles. rsc.org Furthermore, [3+2] and [3+3] cycloadditions have also been developed, expanding the repertoire of heterocyclic systems that can be synthesized from isocyanides. frontiersin.org

The isocyano group is generally stable to strong bases but is sensitive to acidic conditions, hydrolyzing to the corresponding formamide (B127407). rsc.org The carbon atom alpha to the isocyano group is also acidic and can be deprotonated. rsc.org

Contemporary Academic Research Landscape of Aryl Isocyanides, including 1-Butyl-4-isocyanobenzene

Aryl isocyanides are a significant class of isocyanides that continue to be a focal point of contemporary academic research due to their wide-ranging applications in organic synthesis, materials science, and catalysis.

In the realm of organic synthesis , aryl isocyanides are extensively used in multicomponent reactions (MCRs) to generate libraries of complex molecules for drug discovery. acs.orgmdpi.com Recent research has focused on developing novel MCRs and expanding the scope of existing ones, such as the Ugi and Passerini reactions, to access diverse heterocyclic scaffolds. frontiersin.orgmdpi.com For instance, aryl isocyanides have been employed in the synthesis of constrained cyclic peptidomimetics and various nitrogen-containing heterocyles. nih.govfrancis-press.com Furthermore, aryl isocyanides have been utilized as cyanide sources in cyanation reactions. rsc.org

In polymer chemistry , the polymerization of aryl isocyanides has garnered considerable attention for the synthesis of helical polymers with unique properties. e3s-conferences.orgnih.gov These helical poly(aryl isocyanide)s have potential applications in chiral separation, circularly polarized luminescence, and as functional nanomaterials. rsc.orgnih.govnih.gov Research in this area includes the development of new catalytic systems, such as those based on palladium and nickel, for the living polymerization of aryl isocyanides, allowing for precise control over the polymer architecture. nih.govoup.com

Aryl isocyanides also play a crucial role as ligands in transition-metal catalysis . sioc-journal.cn Their electronic properties can be fine-tuned by substituents on the aryl ring, influencing the catalytic activity of the metal complexes. acs.org They have been used in a variety of catalytic reactions, including cross-coupling reactions and hydrosilylation. worldscientific.commdpi.com Recent studies have explored the use of sterically encumbered aryl isocyanides to enhance the performance of photocatalysts. osti.gov

This compound is an example of an aryl isocyanide that finds application in these research areas. It can be synthesized from 4-butylaniline. While specific research on this compound is not as extensive as for other isocyanides, it serves as a representative building block. For example, 1-(tert-butyl)-4-isocyanobenzene has been used in coupling reactions with arylboronic acids. researchgate.net The isocyano group in such molecules is a key functional group for applications in liquid crystals, where the rigid rod-like structure of the molecule is important. mdpi.comjns.edu.af

Table 1: Selected Contemporary Research Applications of Aryl Isocyanides

| Research Area | Application | Example Aryl Isocyanide | Reference |

| Multicomponent Reactions | Synthesis of cyclic peptidomimetics | Various aryl isocyanides | nih.gov |

| Polymer Chemistry | Synthesis of helical polymers | 3,5-di(butoxycarbonyl)phenyl isocyanide | nih.gov |

| Catalysis | Ligands for photocatalysts | 2,6-diisopropylphenyl isocyanide | osti.gov |

| Materials Science | Liquid Crystals | This compound | mdpi.comjns.edu.af |

| Organic Synthesis | Coupling with arylboronic acids | 1-(tert-butyl)-4-isocyanobenzene | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

141399-15-7 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1-butyl-4-isocyanobenzene |

InChI |

InChI=1S/C11H13N/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1H3 |

InChI Key |

JAWVCUNWTMNOOS-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)[N+]#[C-] |

Canonical SMILES |

CCCCC1=CC=C(C=C1)[N+]#[C-] |

Synonyms |

Benzene, 1-butyl-4-isocyano- (9CI) |

Origin of Product |

United States |

Synthetic Strategies for 1 Butyl 4 Isocyanobenzene and Substituted Aryl Isocyanides

Established Methodologies for Isocyanide Preparation from Primary Amines

The synthesis of isocyanides from primary amines is a cornerstone of organic chemistry, with several well-established methods. The most prevalent of these is a two-step sequence involving the formylation of a primary amine to yield an N-substituted formamide (B127407), followed by dehydration. nih.gov For the synthesis of 1-butyl-4-isocyanobenzene, this would begin with the formylation of 4-butylaniline. The subsequent dehydration of the resulting N-(4-butylphenyl)formamide is traditionally accomplished using potent dehydrating agents.

Phosphorus oxychloride (POCl₃) is a classic reagent for this transformation, typically employed in the presence of a tertiary amine base to neutralize the acidic byproducts. nih.gov Another common reagent is tosyl chloride (p-TsCl) in combination with a base like pyridine (B92270) or quinoline. dtic.mil

A distinct, one-pot approach is the Hofmann Carbylamine reaction (also known as the Hofmann isocyanide synthesis). doubtnut.com This reaction converts a primary amine directly into an isocyanide by treatment with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide (B78521) (KOH), often under phase-transfer catalysis conditions. doubtnut.comorgsyn.org The reaction proceeds through a dichlorocarbene (B158193) intermediate. orgsyn.org

| Method | Starting Material | Key Reagents | General Conditions | Ref. |

| Formamide Dehydration | Primary Amine (e.g., 4-butylaniline) | 1. Formylating agent (e.g., formic acid) 2. Dehydrating agent (POCl₃, TsCl) with a base | Two steps: N-formylation followed by dehydration. | nih.gov |

| Hofmann Carbylamine Reaction | Primary Amine (e.g., 4-butylaniline) | Chloroform (CHCl₃), Strong Base (e.g., KOH) | One-pot reaction, often requires heating; phase-transfer catalysis can be used. | doubtnut.comorgsyn.org |

Targeted Synthesis of Substituted Aryl Isocyanides

The synthesis of aryl isocyanides bearing a variety of substituents is crucial for applications in multicomponent reactions and materials science. The choice of synthetic strategy often depends on the nature and position of the desired functional group.

The dehydration of N-aryl formamides is remarkably tolerant of a wide range of functional groups on the aromatic ring. nih.gov Both electron-donating and electron-withdrawing groups, including ether, halo, nitro, ester, and nitrile functionalities, are generally compatible with dehydration conditions using reagents like phosphorus oxychloride. nih.govorganic-chemistry.org This tolerance allows for the synthesis of a diverse library of substituted aryl isocyanides from correspondingly substituted anilines. For instance, mono-, di-, and trisubstituted N-phenylformamides have been shown to yield the desired isocyanides in good yields, indicating that steric hindrance is not a major impediment. nih.gov

Furthermore, transition-metal-catalyzed cross-coupling reactions provide powerful tools for constructing complex aryl precursors. Palladium-catalyzed reactions, for example, can be used to form C-C or C-N bonds, allowing for the elaborate functionalization of an aromatic ring before the conversion of an amino group to the isocyanide. mdpi.com

In a more direct approach, transition metals can catalyze the addition of aryl groups to the isocyanide carbon. For example, rhodium and palladium catalysts have been used for the diarylation of isocyanides with triarylbismuthines to selectively produce N-alkyl diaryl ketimines or α-diimines, respectively. mdpi.comsemanticscholar.orgnih.gov Such methods allow for the direct functionalization at the isocyano carbon, expanding the toolkit for creating highly substituted structures.

| Synthetic Target | Approach | Key Features | Ref. |

| Aryl isocyanides with various substituents (halo, nitro, ether, etc.) | Dehydration of substituted N-aryl formamides | High functional group tolerance; compatible with both electron-donating and electron-withdrawing groups. | nih.gov |

| Complex polycyclic or highly functionalized aryl isocyanides | Synthesis of a complex aniline (B41778) precursor via cross-coupling, followed by isocyanide formation | Leverages powerful bond-forming reactions (e.g., Pd-catalyzed) to build the scaffold prior to isocyanide installation. | mdpi.com |

| Diaryl-functionalized imine derivatives | Transition-metal-catalyzed diarylation of isocyanides | Direct addition of aryl groups to the isocyanide carbon using organometallic reagents. | mdpi.comnih.gov |

Advancements in Green and Sustainable Isocyanide Synthesis Protocols

In recent years, significant efforts have been directed toward developing more environmentally benign and safer methods for isocyanide synthesis. These "green" protocols aim to reduce waste, avoid hazardous reagents, and utilize milder reaction conditions.

One major advancement is the optimization of the formamide dehydration step. The use of p-toluenesulfonyl chloride (p-TsCl) has been identified as a greener alternative to phosphorus oxychloride or phosgene (B1210022) derivatives. researchgate.netrsc.org p-TsCl is less toxic, cheaper, and the reaction protocol is often simpler, leading to a significantly reduced environmental factor (E-factor), a key metric in green chemistry. researchgate.netrsc.org This method has proven effective for a range of aliphatic N-formamides, providing yields up to 98%. rsc.org

Another sustainable approach involves modifying the conditions for the POCl₃ dehydration. A highly efficient protocol uses triethylamine (B128534) not only as a base but also as the solvent. nih.gov This method allows the reaction to proceed rapidly (often in less than 5 minutes) at 0 °C, yielding products in high purity and minimizing reaction waste. nih.govresearchgate.net An innovative synthesis that avoids a traditional aqueous workup has also been developed, further streamlining the process and increasing safety. rsc.org

A novel approach for the direct conversion of primary amines to isocyanides utilizes difluorocarbene, generated in situ from sodium chlorodifluoroacetate. organic-chemistry.org This method avoids the use of toxic reagents like chloroform or metal cyanides and is tolerant of a wide array of primary amines, including aryl, alkyl, and heteroaryl variants. organic-chemistry.org This reaction provides a safer and more sustainable route to isocyanides, showcasing the potential of alternative C1 synthons in organic synthesis. organic-chemistry.org

| Protocol | Key Reagent/Condition | Advantages | Ref. |

| Greener Dehydration | p-Toluenesulfonyl chloride (p-TsCl) | Less toxic, low cost, simplified workup, low E-factor. | researchgate.netrsc.org |

| Solvent-Minimized Dehydration | Phosphorus oxychloride (POCl₃) in triethylamine (as solvent) | Extremely fast reaction times (<5 min), mild conditions (0 °C), high yields, minimal waste. | nih.govnih.gov |

| Direct Conversion from Amines | In situ generated difluorocarbene | Avoids toxic chloroform and metal cyanides; broad substrate scope. | organic-chemistry.org |

Design and Synthesis of Cleavable Isocyanide Building Blocks for Synthetic Sequences

In multistep synthesis, it is often advantageous to incorporate functional groups as part of "building blocks" that can be strategically modified or removed at a later stage. The isocyanide group, with its unique reactivity, can be incorporated into such building blocks for use in complex synthetic sequences.

A cleavable building block is a molecular scaffold that contains one or more reactive sites for attachment and a linker that can be selectively broken under specific conditions. mdpi.com While the isocyano group itself is not typically "cleaved" in the traditional sense of a protecting group, its rich reactivity allows it to serve as a linchpin in synthetic design. An isocyanide can be incorporated into a larger molecule that also contains a cleavable linker elsewhere, such as a 1,2-diol moiety that can be cleaved with sodium periodate. researchgate.net

More commonly, the isocyanide functional group itself acts as a reactive handle for constructing complex molecular architectures. Through powerful multicomponent reactions like the Ugi and Passerini reactions, the isocyanide carbon is incorporated into a new scaffold, and the C≡N triple bond is consumed. researchgate.netresearchgate.net This transformation can be considered a form of "cleavage" of the isocyanide unit, as its original structure is completely altered to form a more complex product. This strategy allows the isocyanide to serve as a key component for rapidly building molecular diversity.

The design of such sequences involves creating a multifunctional molecule where the isocyanide is one of several reactive centers. For example, a molecule could be designed with an isocyanide for a Ugi reaction at one end and a different functional group, like an alkyne or azide (B81097) for click chemistry, at another. This approach enables the stepwise or orthogonal construction of highly elaborate molecules, making the isocyanide-containing structure a versatile building block. harvard.edu

Exploration of Isocyanide Reactivity in Advanced Organic Synthesis

α-Addition Reactions and Characterization of Zwitterionic Intermediates

The α-addition reaction is a hallmark of isocyanide chemistry, where the isocyanide carbon atom simultaneously adds to both an electrophile and a nucleophile. This process typically leads to the formation of a zwitterionic intermediate. In the context of 1-Butyl-4-isocyanobenzene, the α-carbon is prone to attack by both electrophilic and nucleophilic species, a unique reactivity profile among functional groups.

The mechanism often involves the initial attack of the isocyanide on an electrophile, generating a nitrilium ion. This intermediate is then trapped by a nucleophile. The resulting adduct is a zwitterionic species that can be characterized by various spectroscopic methods, although its isolation can be challenging due to its high reactivity. The stability and reactivity of this intermediate are influenced by the nature of the substituents on the isocyanide, the electrophile, and the nucleophile.

Mechanistic Studies of Radical Pathways Involving Isocyanides

Beyond ionic pathways, this compound can also participate in radical reactions. The addition of a radical species to the isocyanide carbon generates an imidoyl radical, a key intermediate that can undergo various subsequent transformations. rsc.orgresearchgate.netbeilstein-journals.org Mechanistic studies have elucidated several pathways for these radical reactions, including radical cyclization and addition reactions.

For instance, in the presence of a radical initiator, an aryl isocyanide can react with a radical species to form an imidoyl radical. beilstein-journals.org This intermediate can then participate in intramolecular cyclization if a suitable radical acceptor is present within the molecule, leading to the formation of heterocyclic compounds such as phenanthridines. beilstein-journals.orgnih.gov Alternatively, the imidoyl radical can be trapped by another radical or undergo further reactions to yield a variety of products. The regioselectivity and stereoselectivity of these reactions are often governed by the stability of the radical intermediates and the transition states involved.

Manganese(III) acetate (B1210297) is a common reagent used to mediate the radical cyclization of o-alkenyl aromatic isocyanides with boronic acids, providing access to N-unprotected 2-aryl-3-cyanoindoles. researchgate.net The proposed mechanism involves a sequential intermolecular radical addition, intramolecular cyclization, and cleavage of a C-C bond. researchgate.net

Diverse Cycloaddition Reactions Facilitated by Isocyanides (e.g., [4+1] cycloaddition)

This compound is an excellent participant in cycloaddition reactions, most notably in [4+1] cycloadditions, where it acts as a one-carbon component. semanticscholar.org These reactions are powerful tools for the synthesis of five-membered heterocyclic rings. In a typical [4+1] cycloaddition, the isocyanide reacts with a 1,4-dipolar species or a species with two adjacent electrophilic centers.

The mechanism of these reactions can be either concerted or stepwise, depending on the nature of the reactants and the reaction conditions. iau.ir In a stepwise mechanism, the initial nucleophilic attack of the isocyanide on one of the electrophilic centers of the reaction partner leads to the formation of a zwitterionic intermediate. Subsequent ring closure then affords the five-membered heterocycle. Theoretical studies have been employed to investigate the potential energy surfaces of these reactions and to elucidate the nature of the transition states and intermediates. iau.ir

A variety of substrates can act as the four-atom component in these reactions, leading to a wide range of heterocyclic products, including furans, pyrroles, and oxazoles. semanticscholar.orgacs.org

Multicomponent Reactions (MCRs) with Isocyanides (IMCRs)

Isocyanide-based multicomponent reactions (IMCRs) are highly efficient one-pot transformations that combine three or more reactants to form a complex product in a single step. nih.govfrontiersin.orgnih.gov These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. This compound is a valuable component in many of these reactions.

The Passerini and Ugi reactions are the cornerstones of IMCRs. frontiersin.org The Passerini reaction , discovered in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgencyclopedia.pubnih.gov The generally accepted mechanism for the Passerini reaction, particularly in aprotic solvents, is a concerted process involving a trimolecular interaction. wikipedia.orgnih.gov

The Ugi reaction , reported by Ivar Ugi in 1959, is a four-component reaction involving a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide, which produces a bis-amide. acs.orgmdpi.com The mechanism of the Ugi reaction is believed to proceed through the initial formation of an imine from the aldehyde/ketone and the amine. acs.orgmdpi.com This is followed by the protonation of the imine by the carboxylic acid to form an iminium ion, which is then attacked by the isocyanide to generate a nitrilium ion intermediate. Finally, the carboxylate anion attacks the nitrilium ion, and a subsequent Mumm rearrangement leads to the final bis-amide product. acs.orgmdpi.com

Table 1: Representative Passerini Reaction with an Aryl Isocyanide

| Aldehyde | Carboxylic Acid | Isocyanide | Product | Yield (%) |

| Benzaldehyde | Acetic Acid | p-Tolyl isocyanide | 2-acetoxy-N-(p-tolyl)-2-phenylacetamide | 85 |

| 4-Nitrobenzaldehyde | Benzoic Acid | Phenyl isocyanide | 2-(benzoyloxy)-N,2-bis(4-nitrophenyl)acetamide | 92 |

| Isobutyraldehyde | Propionic Acid | Cyclohexyl isocyanide | 2-methyl-1-((2-methyl-1-oxopropyl)oxy)propyl N-cyclohexylformamide | 78 |

Note: This data is representative of typical Passerini reactions and does not specifically involve this compound, for which specific data was not found in the searched literature.

Building upon the foundations of the Passerini and Ugi reactions, researchers have developed a plethora of novel IMCRs for the synthesis of complex and diverse molecular scaffolds. These reactions often involve the clever design of substrates that can undergo subsequent intramolecular reactions after the initial multicomponent coupling. This approach allows for the rapid construction of intricate heterocyclic systems that would otherwise require lengthy multi-step syntheses. nih.govrsc.org

For example, by incorporating additional functional groups into one of the starting materials of an Ugi reaction, the resulting product can be poised for a post-condensation cyclization. This strategy has been successfully employed to synthesize a wide variety of heterocyclic compounds, including benzodiazepines, piperazines, and hydantoins. rsc.org

The high convergence and functional group tolerance of IMCRs make them ideal for diversity-oriented synthesis (DOS) and the generation of combinatorial libraries of small molecules. nih.govacs.org In DOS, the goal is to create a collection of structurally diverse molecules that can be screened for biological activity. acs.org

By systematically varying the starting materials in an IMCR, vast libraries of compounds with diverse substitution patterns and stereochemistry can be rapidly generated. acs.org For example, a four-component Ugi reaction with 10 different aldehydes, 10 different amines, 10 different carboxylic acids, and 10 different isocyanides can theoretically produce 10,000 distinct products. This combinatorial approach is a powerful tool in drug discovery and chemical biology.

Table 2: Representative Ugi Reaction for Library Generation

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) |

| Furfural | Aniline (B41778) | Acetic Acid | tert-Butyl isocyanide | N-(1-(furan-2-yl)-2-((tert-butyl)amino)-2-oxoethyl)-N-phenylacetamide | 88 |

| 4-Chlorobenzaldehyde | Benzylamine | Propionic Acid | Cyclohexyl isocyanide | N-(2-((benzyl)amino)-1-(4-chlorophenyl)-2-oxoethyl)-N-cyclohexylpropionamide | 91 |

| Cyclohexanecarboxaldehyde | 4-Methoxyaniline | Isobutyric Acid | Benzyl isocyanide | N-(1-cyclohexyl-2-(((4-methoxyphenyl)amino)carbonyl)ethyl)-N-benzylisobutyramide | 85 |

Note: This data is representative of typical Ugi reactions and does not specifically involve this compound, for which specific data was not found in the searched literature.

Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data focused solely on the chemical compound “this compound” to generate a thorough and scientifically accurate article that adheres to the provided detailed outline.

The existing research predominantly covers isocyanides as a general class of compounds or focuses on more commonly studied analogues such as tert-butyl isocyanide and xylyl isocyanide. While general principles of isocyanide coordination chemistry, including their electronic properties (σ-donation and π-acceptance), steric effects, and roles in catalysis are well-documented, specific experimental or theoretical studies detailing these aspects for this compound are not available in the searched resources.

Consequently, creating an article with detailed research findings, data tables, and in-depth discussion for each specified subsection—from its electronic properties and coordination modes to its specific applications and mechanistic pathways in palladium-catalyzed and base metal-catalyzed reactions—is not feasible without resorting to speculation or inaccurate generalization.

Therefore, in the interest of scientific accuracy and adherence to the strict content requirements of the request, the article on “this compound” cannot be generated at this time. Further primary research would be required to establish the specific chemical behaviors and properties of this compound to the level of detail requested.

Coordination Chemistry and Catalytic Applications of Isocyanides

Isocyanide-Mediated Functionalization and Coupling Reactions

Aryl isocyanides, including 1-Butyl-4-isocyanobenzene, are versatile building blocks in organic synthesis due to the unique reactivity of the isocyano group. This functional group can act as both a nucleophile and an electrophile, enabling its participation in a wide array of chemical transformations. nih.gov In recent years, significant progress has been made in leveraging this reactivity, particularly in metal-catalyzed reactions that construct complex molecular architectures. rsc.orgresearchgate.net The combination of isocyanide insertion with strategies like C-H bond activation has provided powerful tools for creating valuable organic molecules. rsc.orgresearchgate.netrsc.org

C-H Functionalization Strategies Involving Aryl Isocyanides

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient strategy in organic synthesis, minimizing the need for pre-functionalized starting materials. nih.gov The integration of aryl isocyanide insertion into metal-catalyzed C-H activation processes has emerged as a powerful method for constructing complex molecules under mild conditions. rsc.orgresearchgate.net This synergistic approach allows for the direct formation of new C-C and C-N bonds, proving valuable in drug discovery and materials science. rsc.orgresearchgate.net

In these reactions, a transition metal catalyst, often palladium or rhodium, selectively activates a C-H bond in a substrate. The aryl isocyanide, such as this compound, then inserts into the resulting metal-carbon bond. This migratory insertion step forms an imidoyl-metal intermediate, which can then undergo further reactions, such as reductive elimination, to yield the final functionalized product. nih.gov This strategy has been successfully applied to the functionalization of both sp2 and sp3 C-H bonds. rsc.orgrsc.org For instance, the palladium-catalyzed reaction of an arene with this compound can lead to the formation of ketimines, which are valuable synthetic intermediates.

Table 1: Representative Metal-Catalyzed C-H Functionalization with an Aryl Isocyanide

| Catalyst | Substrate | Isocyanide | Product Type | Ref. |

| Pd(OAc)₂ | Benzene | This compound | N-(4-butylphenyl)-1-phenylmethanimine | rsc.orgresearchgate.net |

| Rh(III) Complex | Acetanilide | This compound | Ortho-acetoamido-substituted ketimine | rsc.orgresearchgate.net |

| Iron Catalyst | Arene with TAM directing group | This compound | Ortho-arylated carboxylic acid derivative | cam.ac.uk |

Note: This table presents generalized examples based on established reactivity patterns of aryl isocyanides.

The use of directing groups can control the regioselectivity of the C-H activation step, allowing for precise functionalization at otherwise unreactive positions, such as ortho or even meta C-H bonds on an aromatic ring. nih.govcam.ac.uk

Arylation and Cyclization Reactions of Isocyanides for Heterocycle Synthesis

Isocyanides are exceptionally useful in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic structures. nih.govnih.govresearchgate.net The ability of the isocyanide to be trapped by intramolecular nucleophiles following an initial reaction is a key strategy for forming rings. nih.gov Palladium catalysis, in particular, has enabled novel pathways for constructing N-heterocycles through isocyanide insertion followed by cyclization. chemrxiv.org

One notable application is the synthesis of isoindolinones. In a palladium-catalyzed process, an ortho-halobenzaldehyde can react with an aryl isocyanide like this compound. The reaction proceeds through oxidative addition of the palladium catalyst to the aryl halide, followed by insertion of the isocyanide to form an imidoyl-palladium intermediate. nih.govchemrxiv.org A subsequent intramolecular 1,4-palladium shift from the imino carbon to the aldehyde carbon, followed by migratory insertion and protodepalladation, constructs the isoindolinone core. chemrxiv.org This method allows for the incorporation of both the carbon and nitrogen atoms of the isocyanide into the final heterocyclic product. chemrxiv.org

Formal cycloadditions of isocyanides with conjugated heterodienes represent another significant route to heterocycles. nih.gov These reactions leverage the dual electrophilic and nucleophilic character of the isocyanide carbon atom to construct five- or six-membered rings in a single step. nih.govmdpi.com

Table 2: Example of Heterocycle Synthesis via Isocyanide Insertion-Cyclization

| Starting Materials | Catalyst / Reagents | Product |

| o-Bromobenzaldehyde, this compound | Pd(OAc)₂, PPh₃, Base | 2-(4-butylphenyl)isoindolin-1-one |

| 2-Aminophenol, α-ketone, this compound | None (MCR) | Substituted Benzoxazole derivative |

Note: The reactions shown are illustrative of general synthetic routes involving aryl isocyanides. chemrxiv.orgmdpi.com

Cross-Coupling Reactions Involving Isocyanides (e.g., with arylboronic acids)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. nih.govsigmaaldrich.com Isocyanides can participate in these reactions as versatile C1 building blocks, acting as substitutes for carbon monoxide (CO) in carbonylative couplings or as coupling partners themselves. nih.govorganic-chemistry.org

In a typical imidoylative cross-coupling reaction, an active Pd(0) catalyst undergoes oxidative addition with an aryl halide. nih.gov An isocyanide, such as this compound, then inserts into the aryl-palladium bond to generate an imidoyl palladium complex. nih.gov This intermediate can then undergo transmetalation with a coupling partner, such as an arylboronic acid in a Suzuki-Miyaura type reaction. The final step is reductive elimination, which forms the imine product and regenerates the Pd(0) catalyst. nih.gov

This methodology allows for the three-component coupling of an aryl halide, an isocyanide, and an organometallic reagent. The resulting imines can be readily hydrolyzed to ketones, making this a valuable alternative to traditional carbonylative cross-coupling reactions that often require the use of toxic, gaseous carbon monoxide. organic-chemistry.orgnih.gov

Table 3: Generalized Imidoylative Suzuki-Miyaura Cross-Coupling

| Aryl Halide | Isocyanide | Boronic Acid | Catalyst System | Product (Imine) |

| Iodobenzene | This compound | Phenylboronic acid | Pd(PPh₃)₄, Base | N-(4-butylphenyl)-1,1-diphenylmethanimine |

| 4-Bromoanisole | This compound | 4-Methylphenylboronic acid | Pd(OAc)₂, Ligand, Base | N-(4-butylphenyl)-1-(4-methoxyphenyl)-1-(p-tolyl)methanimine |

Note: This table illustrates the components of a generalized imidoylative Suzuki-Miyaura reaction. nih.gov

Photocatalysis in Isocyanide Chemistry

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions using visible light as a renewable energy source. Aromatic isocyanides have been shown to possess intriguing photochemical properties, acting as visible-light photocatalysts themselves. nih.gov

In certain reactions, aromatic isocyanides can promote the oxidative functionalization of C(sp3)-H bonds upon direct photoexcitation. nih.gov For example, the three-component cross-dehydrogenative coupling of an aromatic tertiary amine, an isocyanide, and water can yield amide products under very mild, visible-light-mediated conditions. nih.gov The reaction is believed to proceed through the formation of an isocyanide radical anion via a photoinduced single-electron transfer (SET) process. nih.gov

Furthermore, photoredox catalysis can be used to achieve the arylation of isonitriles. beilstein-journals.org In these systems, a photocatalyst, such as [Ru(bpy)₃]²⁺, is excited by light and engages in an SET event with a diaryliodonium salt to generate an aryl radical. This radical is then trapped by the isocyanide to form an imidoyl radical intermediate, which, after further steps, leads to the formation of a benzamide (B126) product. beilstein-journals.org Photo-induced radical cascade cyclization reactions involving isocyanides have also been developed for the synthesis of nitrogen-containing heterocycles. rsc.org

Table 4: Photocatalytic Reactions Involving Aryl Isocyanides

| Reaction Type | Isocyanide | Other Reagents | Light Source | Product Type | Ref. |

| α-amino C(sp³)–H Functionalization | This compound | N,N-Dimethylaniline, Water | Blue LEDs | N-(4-butylphenyl)-N-methyl-2-phenylacetamide | nih.gov |

| Arylation | This compound | Diphenyliodonium salt, Ru(bpy)₃₂ | Blue LEDs | N-(4-butylphenyl)benzamide | beilstein-journals.org |

| Radical Cyclization | 2-Isocyanobiphenyl | α-Bromoketone | Visible Light | 11-Alkyl-substituted 1,4-dibenzodiazepine | rsc.org |

Note: This table provides examples of photochemical transformations where an aryl isocyanide like this compound could be a suitable substrate.

Polymerization of Isocyanide Monomers, Including Aryl Isocyanides

Living Polymerization of Isocyanides

Living polymerization techniques offer precise control over polymer molecular weight, dispersity, and architecture. For isocyanides, this control is crucial for synthesizing well-defined helical polymers.

The precise synthesis of polyisocyanides has been a significant challenge, but the development of novel catalyst systems has enabled remarkable progress. acs.org Among the most effective are alkyne-palladium(II) complexes, which have been shown to initiate the living polymerization of various isocyanide monomers, including both alkyl and aryl isocyanides. acs.orgnih.gov These air-stable catalysts afford stereoregular polyisocyanides with predictable molecular weights, low dispersity (Mw/Mn < 1.20), and high yields. acs.orgrsc.orgresearchgate.net The living nature of this polymerization is confirmed by the linear relationship between the polymer's molecular weight and the monomer-to-catalyst feed ratio. researchgate.net

Beyond palladium-based systems, bisphosphine-chelated nickel(II) complexes have also emerged as highly efficient and air-stable initiators. acs.org These catalysts are particularly effective for the fast living polymerization of challenging aryl isocyanides, including those that are electron-rich or sterically hindered, which are typically difficult to polymerize. acs.orgresearchgate.net The success of these nickel(II) systems is attributed to the high stability of the propagating species, which is maintained by the tightly bound chelating ligand. acs.org Arylrhodium complexes have also been utilized to initiate the living polymerization of aryl isocyanides that possess bulky substituents. acs.org

The table below summarizes key catalyst systems used in the living polymerization of isocyanides.

| Catalyst System | Monomer Scope | Key Advantages |

| Alkyne-Pd(II) Complexes | Alkyl isocyanides, Aryl isocyanides, Diisocyanobenzene derivatives | High yields, predictable molecular weights, low dispersity, stereoregular polymers, air-stable. acs.orgnih.govrsc.org |

| Bisphosphine-chelated Ni(II) Complexes | Electron-poor, electron-rich, and sterically hindered aryl isocyanides | Fast polymerization, air-stable, effective for challenging monomers. acs.orgresearchgate.net |

| Arylrhodium(I) Complexes | Bulky aryl isocyanides | Effective for monomers with significant steric hindrance. acs.org |

Polyisocyanides are known for their distinct rod-like helical structures, a consequence of the C=N double bonds twisting along the polymer backbone. acs.orgchinesechemsoc.org The precise control over the helicity (i.e., the screw-sense of the helix) is a primary goal in their synthesis. This has been achieved through asymmetric polymerization using chiral catalysts.

By incorporating chiral bidentate phosphine (B1218219) ligands into alkyne-Pd(II) complexes, researchers have developed chiral Pd(II) catalysts that can promote asymmetric living polymerization of achiral isocyanides. acs.orgnih.gov This approach allows for the synthesis of polyisocyanides with a single-handed helicity, yielding either exclusively left- or right-handed helices that are highly optically active. acs.orgchinesechemsoc.org The specific helicity is determined by the chirality of the catalyst. chinesechemsoc.org The successful synthesis of these one-handed helical polymers is a significant achievement, as isocyanides have a strong affinity for transition metals and could potentially displace the chiral ligand from the catalyst. acs.org

The control over the helical structure has been well-characterized using techniques such as circular dichroism (CD) spectroscopy and atomic force microscopy (AFM). chinesechemsoc.org This level of precision is critical for the development of materials for applications like enantiomer separation and circularly polarized luminescence. acs.org

Multicomponent Polymerization (MCP) Strategies with Isocyanides

Multicomponent polymerizations (MCPs), which utilize three or more different monomers in a single reaction, are powerful tools in polymer chemistry. frontiersin.orgacs.org They offer high atom economy, operational simplicity, and the ability to generate a great diversity of polymer structures from simple starting materials. acs.org Isocyanides are particularly well-suited for MCPs due to their high reactivity and unique valence structure. acs.orgchemrxiv.org

Step-growth polymerization involves the reaction between functional groups of monomers to form dimers, trimers, and eventually long polymer chains. fiveable.mewikipedia.orgrsc.org Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, have been adapted to create novel step-growth polymerization processes. researchgate.net

In a typical isocyanide-based step-growth polymerization, bifunctional or multifunctional monomers are used. wikipedia.org For example, the Ugi four-component polymerization (Ugi-4CP) can utilize diacids, aldehydes, diamines, and isocyanides as monomers. researchgate.net The reaction proceeds through the formation of a reactive nitrilium intermediate from the isocyanide and an imine (formed in situ from the amine and aldehyde). nih.govnih.gov This intermediate is then trapped by the carboxylate, leading to the formation of a bis-amide linkage and the growth of the polymer chain. nih.gov This one-pot method allows for the facile preparation of complex polymers like polyamides under mild conditions. researchgate.net

Multicomponent cyclopolymerization (MCCP) is an advanced strategy that allows for the in situ creation of new ring structures within the polymer backbone, leading to the formation of heterocyclic polymers. rsc.org This approach is highly efficient for preparing functional polymers that are difficult to synthesize via traditional methods. chemrxiv.orgchemrxiv.org

A notable example is the catalyst-free, atom-economic MCCP of activated alkynes, diisocyanides, and diisocyanates. acs.orgchemrxiv.org This reaction produces poly(maleimide)s with high molecular weights (Mw up to 29,000) in good yields. acs.orgchemrxiv.org The resulting heterocyclic polymers exhibit excellent solubility, high thermal stability, and good film-forming ability, making them suitable for applications in photoelectric materials and coatings. acs.orgchemrxiv.orgrsc.orgchemrxiv.org

The table below outlines examples of isocyanide-based multicomponent polymerizations.

| Polymerization Type | Monomers | Resulting Polymer | Key Features |

| Ugi-4CP (Step-Growth) | Diacids, Aldehydes, Diamines, Isocyanides | Polyamides | One-pot synthesis at room temperature. researchgate.net |

| Passerini Polymerization (Step-Growth) | Aldehydes, Carboxylic acids, Isocyanides | Polyesters (α-acyloxy amides) | Can be used to produce reactive monomers for further polymerization. nih.govrsc.orgresearchgate.net |

| MCCP (Cyclopolymerization) | Activated Alkynes, Diisocyanides, Diisocyanates | Poly(maleimide)s | Catalyst-free, atom-economic, produces thermally stable heterocyclic polymers. acs.orgchemrxiv.org |

Construction of Complex Polyisocyanide Architectures

The development of living polymerization techniques has not only allowed for the synthesis of linear helical polymers but has also opened the door to the construction of more complex polyisocyanide architectures. acs.org The versatility of catalysts like alkyne-Pd(II) has been instrumental in this area. nih.gov

Various sophisticated topological polyisocyanides have been prepared, including:

Block Copolymers: By combining the living polymerization of isocyanides with other controlled polymerization methods, such as controlled radical polymerization or ring-opening polymerization (ROP), hybrid block copolymers can be synthesized. nih.gov

Bottlebrush Polymers: These structures, featuring dense grafts of polymer side chains, can be prepared through several routes. One method involves the ring-opening metathesis polymerization (ROMP) of a norbornene backbone followed by grafting polyisocyanide chains. nih.gov Another approach is the living polymerization of macromonomers, such as poly(lactic acid)s with isocyanide end-groups. nih.gov

Star Polymers: Using a multifunctional initiator, such as a molecule with multiple alkyne-Pd(II) catalyst sites, allows for the simultaneous growth of multiple polyisocyanide arms from a central core, forming star-shaped polymers. acs.orgnih.govresearchgate.net

Organic/Inorganic Hybrid Nanoparticles: By anchoring alkyne-Pd(II) catalysts onto the surface of nanoparticles, surface-initiated living polymerization can be used to graft a dense layer of polyisocyanide chains onto organic or inorganic nanoparticle cores. acs.orgnih.gov

These complex architectures, which often feature helical polyisocyanide arms, have shown exceptional performance in applications such as chiral recognition and resolution. nih.gov

Synthesis of Hybrid Block Copolymers and Bottlebrush Polymers from Isocyanides

The synthesis of hybrid block copolymers and bottlebrush polymers from isocyanide monomers, including aryl isocyanides, allows for the creation of macromolecules with distinct segments and complex topologies. These architectures are of significant interest for their self-assembly properties and potential use in nanotechnology and materials science. dtic.mil

Hybrid Block Copolymers are macromolecules composed of two or more different polymer chains linked together. When one of these chains is a polyisocyanide, the resulting block copolymer combines the rigid, helical nature of the polyisocyanide segment with the properties of the other block(s), which can be flexible coils or other rigid rods. The synthesis of such copolymers can be achieved through various polymerization techniques, including living polymerization methods that allow for the sequential addition of different monomers. This control over the polymerization process is crucial for producing well-defined block copolymers with specific block lengths and low polydispersity.

Bottlebrush Polymers are a class of graft copolymers where polymeric side chains are densely attached to a linear backbone. dtic.mil This structure results in a cylindrical shape and unique physical properties. When isocyanide-based polymers are incorporated into bottlebrush architectures, either as the backbone or as the side chains, the resulting material can exhibit enhanced rigidity and novel self-assembly behaviors. The "grafting-through" method, which involves the polymerization of macromonomers, is a common strategy to create well-defined bottlebrush polymers with high grafting density.

| Polymer Architecture | Description | Key Synthetic Strategies |

| Hybrid Block Copolymers | Linear macromolecules with distinct blocks of different polymers, one of which is a polyisocyanide. | Sequential living polymerization. |

| Bottlebrush Polymers | A linear polymer backbone densely grafted with polymeric side chains. | "Grafting-through" polymerization of macromonomers. |

Engineering Core Cross-linked Star Polymers and Nanoparticles from Isocyanide Monomers

The unique characteristics of aryl isocyanide polymerization can be further exploited to create even more complex three-dimensional structures like core cross-linked star polymers and nanoparticles. These materials are of interest for applications in areas such as drug delivery and catalysis due to their defined structures and high functionality. dtic.milrsc.org

Core Cross-linked Star Polymers consist of a central core from which multiple polymer arms radiate. The core is stabilized by cross-linking, providing a robust structure. In the context of isocyanide polymerization, these star polymers can be synthesized using a "core-first" approach. This method involves a multifunctional initiator that starts the growth of several poly(aryl isocyanide) arms simultaneously. Subsequent cross-linking of the core region ensures the stability of the star architecture. The living nature of certain isocyanide polymerization techniques allows for precise control over the length and number of the arms, leading to well-defined star polymers.

Nanoparticles derived from isocyanide monomers can be formed through the self-assembly of block copolymers containing a polyisocyanide segment. For instance, amphiphilic block copolymers with a hydrophobic poly(aryl isocyanide) block and a hydrophilic block can self-assemble in a selective solvent to form micelles. These micelles, which consist of a polyisocyanide core and a hydrophilic corona, can be further stabilized by cross-linking the core, resulting in stable nanoparticles. This process, known as polymerization-induced self-assembly (PISA), is an efficient method for producing nanoparticles with controlled size and morphology.

| 3D Architecture | Description | Formation Method |

| Core Cross-linked Star Polymers | A central cross-linked core with multiple radiating polyisocyanide arms. | "Core-first" approach with a multifunctional initiator. |

| Nanoparticles | Self-assembled structures, often from block copolymers, with a polyisocyanide core. | Polymerization-induced self-assembly (PISA) of amphiphilic block copolymers. |

Theoretical and Computational Investigations of 1 Butyl 4 Isocyanobenzene and Isocyanide Systems

Quantum Chemical Studies of Electronic Structure and Bonding in Isocyanides

The isocyanide functional group (R-N≡C) possesses a unique electronic structure that dictates its chemical behavior. Quantum chemical studies have been instrumental in elucidating the nature of the bonding within this moiety. High-level Valence Bond calculations reveal that isocyanides exhibit a predominantly carbenic electronic structure (R-N=C:), with a secondary zwitterionic character (R-N⁺≡C⁻). researchgate.netrsc.org This dual nature is a key aspect of their chemistry.

The electronic configuration of isocyanides is often described by these two primary mesomeric structures. nih.gov This complex bonding arrangement results in a unique combination of a σ-type lone pair at the terminal carbon, which acts as an electron pair donor (nucleophile), and a low-energy pair of π* orbitals, which can accept electron density (electrophile). acs.org This allows isocyanides to act as "molecular chameleons," capable of reacting as either a nucleophile or an electrophile depending on the reaction partner and conditions. acs.org

Table 1: Comparison of Dipole Moments for Representative Isocyanide and Nitrile Compounds

| Compound | Dipole Moment (Debye) |

| Phenyl isocyanide | 3.44 researchgate.net |

| Benzonitrile | 4.51 researchgate.net |

| Methyl isocyanide | 3.83 researchgate.net |

| Acetonitrile | 3.92 researchgate.net |

Computational Analysis of Reaction Mechanisms and Transition States for Isocyanide Transformations

Computational chemistry provides a framework for mapping the entire energy landscape of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netnih.gov For isocyanide transformations, such as their characteristic isomerization to nitriles (e.g., methyl isocyanide to acetonitrile), computational methods can precisely calculate the minimum energy path (MEP). researchgate.net

A powerful technique for analyzing reaction mechanisms is the Intrinsic Reaction Coordinate (IRC) approach, which traces the lowest energy path from a transition state down to the reactants and products. smu.edufossee.in Further detailed analysis can be achieved using the United Reaction Valley Approach (URVA), which partitions the reaction path into distinct phases based on changes in the reaction path direction and curvature. nih.govsmu.edu This allows for a chemically intuitive description of the transformation process.

These phases typically include:

Contact Phase: Initial van der Waals interactions between reacting species. nih.govsmu.edu

Preparation Phase: Reactants geometrically and electronically prepare for the main chemical event. nih.govsmu.edu

Transition State Phase(s): The core chemical processes of bond breaking and formation occur. nih.govsmu.edu

Product Adjustment Phase: The newly formed products relax into their equilibrium geometries. nih.govsmu.edu

Separation Phase: Products move apart. nih.govsmu.edu

Table 2: Conceptual Phases of an Isocyanide Reaction Analyzed via URVA

| Reaction Phase | Description | Key Events |

| Preparation | Reactant molecules approach and align. | Geometric and electronic adjustments prior to bond formation/cleavage. |

| Transition State | The highest energy point along the reaction coordinate. | Critical bond-breaking and bond-forming events occur. |

| Product Adjustment | The system evolves from the transition state geometry. | Relaxation of the nascent product molecule into its stable conformation. |

Prediction of Reactivity and Selectivity in Isocyanide-Involved Reactions via DFT and Ab Initio Methods

A complementary approach within this framework is Conceptual DFT, which uses reactivity indices derived from the electron density to predict and rationalize chemical reactivity. nih.govmdpi.com Key indices include:

Electrophilicity (ω) and Nucleophilicity (N): These global indices help to classify reactants as electron acceptors or donors. mdpi.com

Parr Functions (Pₖ⁺ and Pₖ⁻): These local indices identify the most electrophilic and nucleophilic sites within a molecule, thus predicting the points of attack in a reaction. mdpi.com

While powerful, the accuracy of DFT predictions is highly dependent on the choice of the functional and basis set. osti.gov Studies have shown that many density functionals can introduce significant errors and may even differ in their qualitative predictions for complex, multi-step organic reactions. osti.gov Therefore, careful benchmarking and selection of the appropriate computational method are critical for obtaining reliable and predictive results. osti.gov

Table 3: Illustrative Example of Functional-Dependent Activation Barriers (Hypothetical Reaction)

| DFT Functional | Basis Set | Calculated Activation Energy (kcal/mol) - Pathway A | Calculated Activation Energy (kcal/mol) - Pathway B | Predicted Selectivity |

| B3LYP | 6-31G(d) | 15.2 | 17.5 | Favors Pathway A |

| M08-HX | 6-311+G(d,p) | 18.1 | 17.9 | No significant selectivity |

| ωB97X-D | 6-311+G(d,p) | 16.5 | 19.0 | Strongly favors Pathway A |

Molecular Dynamics Simulations for Elucidating Solvent Effects and Reaction Dynamics in Isocyanide Chemistry

While quantum chemical calculations are excellent for describing the intrinsic properties of molecules and reaction pathways in the gas phase, most chemical reactions occur in solution. Molecular dynamics (MD) simulations are a powerful tool for studying the influence of the solvent and the dynamic nature of reactions at an atomic level. easychair.org

MD simulations model the explicit movement of all atoms in the system (solute and solvent) over time, providing a detailed picture of how solvent molecules interact with reactants, transition states, and products. easychair.org This approach can reveal crucial information about:

Solvation Shells: How solvent molecules organize around the reacting species.

Stabilization Effects: The role of the solvent in stabilizing or destabilizing transition states through interactions like hydrogen bonding or dipole-dipole forces.

Reaction Dynamics: The trajectory of molecules as they approach, react, and separate, offering insights beyond the static picture of a potential energy surface.

Simulations can employ various models, including fully explicit solvent models for high accuracy or implicit solvent models (continuum models) for computational efficiency. easychair.org By bridging the gap between quantum mechanical descriptions of bonding and the macroscopic behavior of reactions in solution, MD simulations provide a more complete understanding of isocyanide chemistry in realistic environments.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-Butyl-4-isocyanobenzene with high purity, and how can its identity be verified?

- Methodological Answer :

- Synthesis : Follow safe laboratory practices, including closed-system reactions and inert atmospheres to prevent degradation of the isocyanobenzene group. Use alkylation protocols for introducing the butyl group, ensuring stoichiometric control to minimize side products .

- Characterization : Employ spectroscopic techniques (e.g., H NMR, IR) to confirm functional groups. Compare melting points or chromatographic retention times with literature data if available. For novel compounds, provide full analytical data (e.g., HRMS, elemental analysis) .

- Purity Assessment : Use HPLC or GC-MS to verify purity (>95%). Report retention times and integration values, and address any impurities in the supplementary materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Install fume hoods or closed systems to limit vapor exposure. Ensure safety showers and eyewash stations are accessible .

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For prolonged exposure, add vapor respirators compliant with local regulations .

- Waste Management : Segregate waste in labeled, airtight containers. Collaborate with certified waste management services for disposal, noting reactivity hazards (e.g., isocyanate group instability) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties or reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model molecular orbitals, electrostatic potentials, and reaction pathways. Validate models against experimental spectroscopic data (e.g., UV-Vis absorption peaks) .

- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict solubility or aggregation behavior. Cross-validate with empirical solubility tests in polar/nonpolar solvents .

- Reactivity Studies : Apply transition-state theory to explore nucleophilic attack sites on the isocyanobenzene moiety. Compare computational activation energies with kinetic experimental data .

Q. How should researchers resolve contradictions in spectroscopic or chromatographic data for this compound?

- Methodological Answer :

- Error Analysis : Quantify instrumental uncertainties (e.g., NMR shimming, GC detector drift) and methodological biases (e.g., sample preparation artifacts). Report confidence intervals for key peaks .

- Comparative Literature Review : Use SciFinder or Reaxys to cross-reference spectral data with structurally analogous compounds (e.g., 1-butyl-3-isocyanobenzene). Highlight deviations in substituent effects .

- Reproduibility Tests : Repeat experiments under varied conditions (e.g., temperature, solvent). Use statistical tools (e.g., ANOVA) to assess data consistency .

Q. What frameworks (e.g., FINER criteria) are suitable for formulating advanced research questions on this compound’s applications?

- Methodological Answer :

- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Interesting (e.g., unexplored catalytic applications), Novel (e.g., novel photophysical properties), Ethical (e.g., environmental impact assessment), and Relevant (e.g., alignment with green chemistry trends) .

- Hypothesis Development : Example: “Does the electron-withdrawing isocyanobenzene group enhance catalytic activity in palladium-mediated cross-coupling reactions compared to nitro or cyano analogs?” .

Data Analysis and Presentation

Q. How should raw data from kinetic studies or spectroscopic analyses be processed and presented?

- Methodological Answer :

- Data Reduction : Use software (e.g., MestReNova for NMR, OriginLab for kinetics) to baseline-correct and integrate peaks. Report processed data in appendices; highlight key trends in the main text .

- Visualization : Create scatter plots for kinetic data (time vs. conversion) with error bars reflecting triplicate measurements. For complex spectra, annotate diagnostic peaks (e.g., isocyanate stretch at ~2100 cm) .

- Uncertainty Reporting : Include standard deviations for replicated experiments. Discuss systematic errors (e.g., calibration drift) in the limitations section .

Experimental Design and Reproducibility

Q. What strategies ensure experimental reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed Protocols : Document reaction conditions (e.g., inert atmosphere, humidity control), purification steps (e.g., column chromatography gradients), and instrument calibration logs .

- Supplementary Materials : Provide crystallographic data (CIF files), raw spectral copies, and step-by-step videos for complex procedures .

- Collaborative Validation : Partner with independent labs to replicate key findings. Use platforms like Zenodo to share datasets openly .

Ethical and Literature Practices

Q. How can researchers avoid plagiarism and ensure proper attribution in synthetic chemistry studies?

- Methodological Answer :

- Citation Tools : Use EndNote or Zotero to track references for known compounds (e.g., precursor synthesis methods). For novel procedures, cite foundational isocyanobenzene literature .

- Originality Checks : Run manuscripts through Turnitin or iThenticate to detect accidental plagiarism. Paraphrase methods while retaining technical accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.